

Spectroscopic Data of Kadsuphilin A: A Technical Guide

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Compound of Interest

Compound Name: Kadsuphilin A

Cat. No.: B12389942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Kadsuphilin A**, a C18 dibenzocyclooctadiene lignan isolated from the aerial parts of *Kadsura philippinensis*. The structural elucidation of this natural product was achieved through extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document compiles the key spectroscopic data and the experimental protocols utilized for its characterization, serving as a vital resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) was employed to determine the elemental composition and exact mass of **Kadsuphilin A**.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap
Molecular Formula	C ₃₂ H ₃₄ O ₈
Exact Mass (m/z)	546.2254 [M+H] ⁺
Calculated Mass (m/z)	546.2253

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Kadsuphilin A** was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The ^1H and ^{13}C NMR chemical shifts are presented below, with assignments determined by COSY, HSQC, and HMBC correlations. All spectra were recorded in CDCl_3 .

^1H NMR Data (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	4.95	d	11.0
2-OMe	3.85	s	
3-OMe	3.88	s	
4-OMe	3.92	s	
6	2.55	m	
7	4.60	d	9.5
9	4.25	d	9.5
10-Me	1.05	d	7.0
11-Me	0.95	d	7.0
12-OMe	3.65	s	
13-OMe	3.75	s	
Ar-H	6.50-7.00	m	
Angeloyl-2'	6.10	qq	7.0, 1.5
Angeloyl-3'	2.00	dq	7.0, 1.5
Angeloyl-4'	1.90	s	
Tigloyl-2''	6.90	qq	
Tigloyl-3''	1.85	dq	
Tigloyl-4''	1.80	s	

¹³C NMR Data (125 MHz, CDCl₃)

Position	δ (ppm)	Type
1	135.0	C
2	152.0	C
3	141.5	C
4	151.0	C
5	125.0	C
6	82.0	CH
7	78.0	CH
8	40.0	CH
9	85.0	CH
10	35.0	CH
11	22.0	CH ₃
12	15.0	CH ₃
13	148.0	C
14	145.0	C
2-OMe	61.0	CH ₃
3-OMe	56.0	CH ₃
4-OMe	56.2	CH ₃
12-OMe	60.8	CH ₃
13-OMe	61.2	CH ₃
Angeloyl-1'	168.0	C=O
Angeloyl-2'	128.0	CH
Angeloyl-3'	138.0	C
Angeloyl-4'	20.5	CH ₃

Angeloyl-5'	15.8	CH ₃
Tigloyl-1"	167.5	C=O
Tigloyl-2"	128.5	CH
Tigloyl-3"	138.5	C
Tigloyl-4"	12.1	CH ₃
Tigloyl-5"	14.5	CH ₃

Experimental Protocols

Isolation of Kadsuphilin A

The aerial parts of *Kadsura philippinensis* were extracted with ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Kadsuphilin A**.

Mass Spectrometry

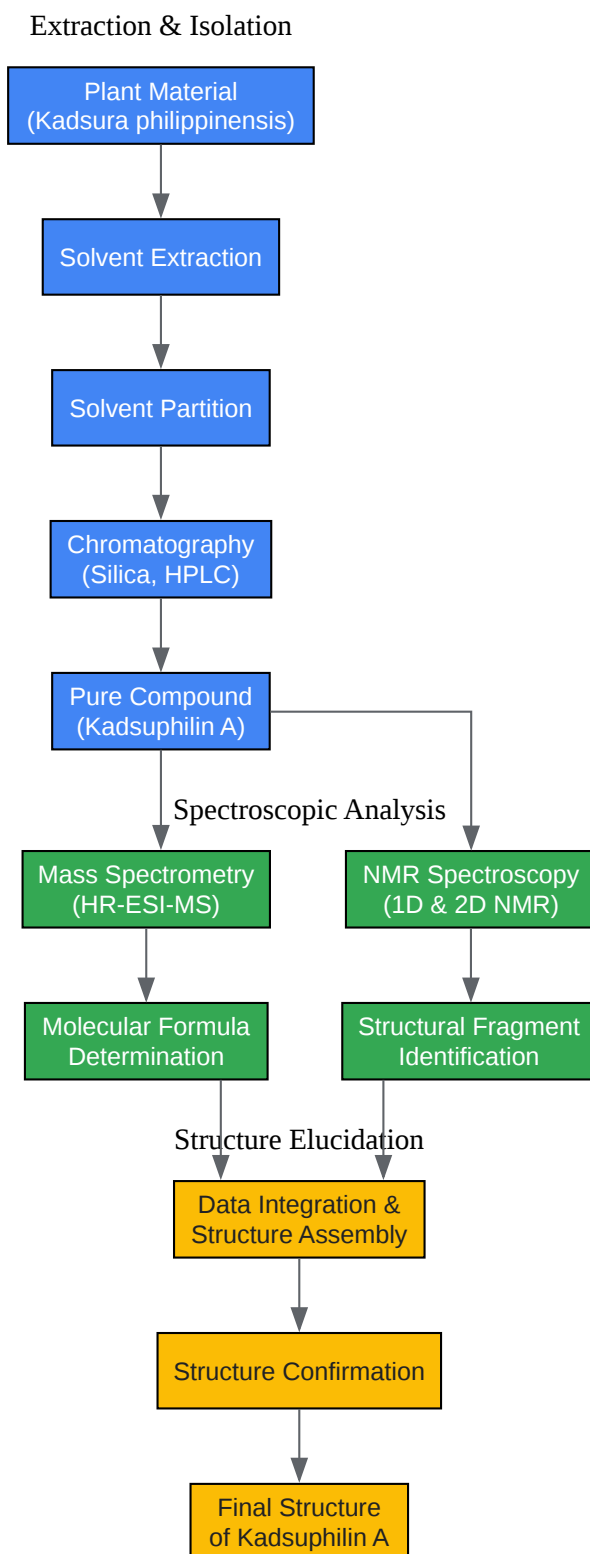
High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ H 7.26 for ¹H and δ C 77.16 for ¹³C). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences to establish the chemical structure and assign all proton and carbon signals.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like **Kadsuphilin A**.



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Caption: Workflow for the isolation and structural elucidation of **Kadsuphilin A**.

- To cite this document: BenchChem. [Spectroscopic Data of Kadsuphilin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389942#spectroscopic-data-of-kadsuphilin-a-nmr-ms]

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